molecular formula C7H5ClO4S B1618202 m-(Chlorocarbonyl)benzenesulphonic acid CAS No. 58261-80-6

m-(Chlorocarbonyl)benzenesulphonic acid

Cat. No.: B1618202
CAS No.: 58261-80-6
M. Wt: 220.63 g/mol
InChI Key: WRHCKIKUFJDDPK-UHFFFAOYSA-N
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Description

m-(Chlorocarbonyl)benzenesulphonic acid is a sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid (-SO₃H) group and a chlorocarbonyl (-COCl) group in the meta position. This dual functionalization imparts high reactivity, particularly through the electrophilic chlorocarbonyl group, which readily undergoes nucleophilic substitution or condensation reactions. The compound is primarily utilized as an intermediate in organic synthesis, enabling the production of amides, esters, and other derivatives . Its sulfonic acid group enhances water solubility, while the chlorocarbonyl group facilitates covalent bonding with amines, alcohols, or thiols.

Properties

CAS No.

58261-80-6

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

IUPAC Name

3-carbonochloridoylbenzenesulfonic acid

InChI

InChI=1S/C7H5ClO4S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)

InChI Key

WRHCKIKUFJDDPK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)Cl

Other CAS No.

58261-80-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares m-(Chlorocarbonyl)benzenesulphonic acid with structurally related compounds identified in the provided evidence:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name (CAS No.) Functional Groups Substituents/Position Key Applications Reactivity/Properties
This compound -SO₃H, -COCl Meta-positioned -SO₃H and -COCl Organic synthesis intermediates High electrophilicity (-COCl), acidic (-SO₃H), water-soluble
4-(Pentadecafluoroheptyl)benzenesulfonyl chloride ([25444-35-3]) -SO₂Cl Para-positioned perfluorinated alkyl chain Surfactants, waterproof coatings Hydrophobic, persistent, thermally stable
2-Chloro-4-(methylsulfonyl)benzoic acid -COOH, -SO₂CH₃ Ortho-chloro, para-methylsulfonyl Pharmaceutical intermediates Moderate acidity, crystalline solid, heat-stable
Ethyl 4-chloro-4-oxobutyrate ([190705]) -COCl (as ester) Non-aromatic chloroester Polymer/macromolecule synthesis Hydrolyzable, moderate electrophilicity

Key Observations:

Functional Group Diversity :

  • The target compound uniquely combines -SO₃H and -COCl, enabling dual reactivity (acid catalysis and nucleophilic substitution). In contrast, fluorinated sulfonyl chlorides ([25444-35-3]) prioritize hydrophobicity for coatings , while 2-chloro-4-(methylsulfonyl)benzoic acid focuses on carboxylate-based drug design .
  • Ethyl 4-chloro-4-oxobutyrate lacks aromaticity, reducing conjugation effects compared to the benzene-based analogues .

Substituent Effects :

  • Perfluorinated chains (e.g., [25444-35-3]) drastically increase lipophilicity and environmental persistence, whereas the target compound’s polar groups enhance solubility .
  • Meta-substitution in the target compound minimizes steric hindrance between -SO₃H and -COCl, optimizing reactivity compared to ortho/para isomers.

Applications :

  • The target compound’s dual functionality makes it versatile for synthesizing sulfonated polymers or bioactive molecules. Fluorinated analogues ([25444-35-3]) dominate industrial surfactant applications , while benzoic acid derivatives ([2]) are tailored for pharmaceuticals.

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